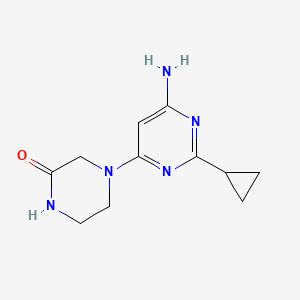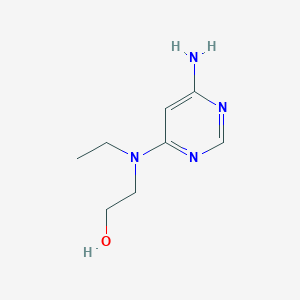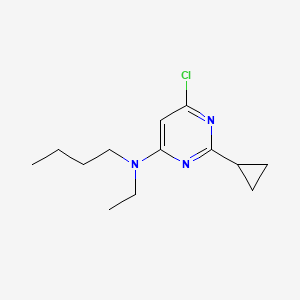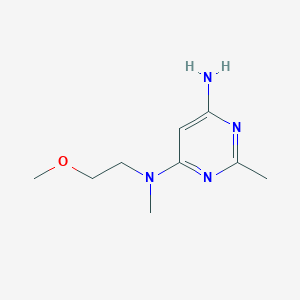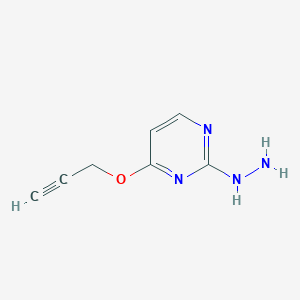![molecular formula C7H6N4O2 B1470829 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1785515-89-0](/img/structure/B1470829.png)
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
Vue d'ensemble
Description
“3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid” is a chemical compound with the CAS Number: 1803611-98-4 . It has a molecular weight of 182.18 . The IUPAC name for this compound is 3-methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N4O2/c1-11-6-5(9-10-11)4(7(12)13)2-3-8-6/h4,8H,2-3H2,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, vapor pressure, and density are not available in the sources I found.
Applications De Recherche Scientifique
Comprehensive Analysis of 3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic Acid Applications: While specific applications for “3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid” are not readily available, we can infer potential uses based on the properties and applications of similar triazolopyridine compounds. Here’s an analysis focusing on six unique applications:
Pharmaceutical Applications
Triazolopyridine derivatives are known for their pharmacological properties. They have been studied for use as vasodilators , hypotensive , hypoglycemic , anti-inflammatory , analgesic , antiasthmatic , and antipyretic agents . The methyl group and carboxylic acid moiety in 3-methyltriazolopyridine could potentially enhance these properties or confer additional pharmacokinetic benefits.
NAD Glycohydrolase Substrates
These compounds have been identified as substrates for NAD glycohydrolase , an enzyme involved in NAD+ metabolism. This suggests potential research applications in studying metabolic pathways and diseases related to NAD+ dysregulation.
Organic Synthesis
Triazolopyridines serve as intermediates in organic synthesis . The specific structure of 3-methyltriazolopyridine could be utilized in synthesizing novel organic compounds or as a building block in complex chemical reactions.
Supramolecular Chemistry
Due to their heterocyclic nature, triazolopyridines can be used in supramolecular chemistry for creating complex structures . The compound’s unique functional groups may allow it to participate in specific molecular interactions and assembly processes.
Bioconjugation
These derivatives are useful in bioconjugation techniques , which involve attaching biomolecules to other molecules or surfaces. The carboxylic acid group in particular could facilitate the conjugation process.
Fluorescent Imaging
Some triazolopyridines exhibit fluorescent properties , making them candidates for use in fluorescent imaging techniques. This could be explored further with 3-methyltriazolopyridine to determine its suitability for imaging applications.
Propriétés
IUPAC Name |
3-methyltriazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-5(9-10-11)4(7(12)13)2-3-8-6/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLRYFHHIKNBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





